6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C17H17N3O7S and its molecular weight is 407.4. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Compounds related to the query chemical have been synthesized and evaluated for their antibacterial properties. For instance, novel series of nitro-pyridinyl and pyranyl coumarin derivatives, starting from a similar core structure, displayed significant antibacterial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (El-Haggar et al., 2015).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of dihydropyridine and pyridine derivatives, which share structural similarities with the compound , has been extensive. These studies often focus on developing new methods for synthesizing such compounds and exploring their chemical properties. For example, novel methods for synthesizing pyridine derivatives have been explored, leading to a better understanding of their chemical behavior and potential applications in various fields, including materials science and pharmacology (Figueroa‐Pérez et al., 2006).
Potential in Drug Discovery and Development
The structural motifs found in the query compound are commonly seen in molecules with significant biological activity. Research into similar compounds has identified potential applications in drug discovery, particularly in the development of novel therapeutic agents. For example, studies on the synthesis of dihydropyridine derivatives and their evaluation for anticancer activity highlight the potential of these chemical frameworks in creating new treatments for various cancers (Hadiyal et al., 2020).
Materials Science Applications
The synthesis and characterization of novel polyimides derived from pyridine-containing monomers demonstrate the utility of pyridine derivatives in materials science, particularly in developing new polymers with desirable thermal and mechanical properties (Wang et al., 2006).
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c1-11-10-14(15(20(23)24)16(21)18-11)27-17(22)12-4-6-13(7-5-12)28(25,26)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCBYIAWDQWSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.